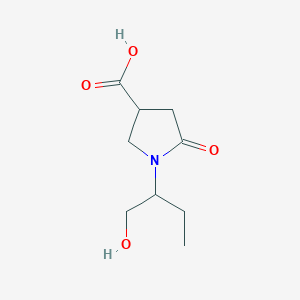![molecular formula C9H13N5O B11897329 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Hydrazinyl Group: Hydrazine derivatives can be introduced through nucleophilic substitution reactions.
Introduction of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield fully reduced imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the hydrazinyl group.
4-Hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the ethyl group.
1-Ethyl-4-hydrazinyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the methyl group.
Uniqueness
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of all three substituents (ethyl, hydrazinyl, and methyl) on the imidazo[4,5-c]pyridine core. This unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethyl-4-hydrazinyl-3-methylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H13N5O/c1-3-14-6-4-5-11-8(12-10)7(6)13(2)9(14)15/h4-5H,3,10H2,1-2H3,(H,11,12) |
InChI Key |
VJNGTQLLZYHEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2)NN)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)


![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)







